![molecular formula C13H10O B101392 1-(2-Propynyloxy)naphthalene CAS No. 18542-45-5](/img/structure/B101392.png)
1-(2-Propynyloxy)naphthalene
Overview
Description
“1-(2-Propynyloxy)naphthalene” is a chemical compound with the CAS Number: 18542-45-5 . It has a molecular weight of 182.22 and its molecular formula is C13H10O . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI string of “1-(2-Propynyloxy)naphthalene” isInChI=1S/C13H10O/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9H,10H2
. The Canonical SMILES is C#CCOC1=CC=CC2=CC=CC=C21
. Physical And Chemical Properties Analysis
“1-(2-Propynyloxy)naphthalene” is a liquid at room temperature . It has a molecular weight of 182.22 g/mol . The XLogP3 value is 3.3 , indicating its lipophilicity. It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The topological polar surface area is 9.2 Ų . The complexity of the molecule is 225 .Scientific Research Applications
Organic Synthesis
1-(2-Propynyloxy)naphthalene: is utilized in organic synthesis, particularly in the development of chitin synthase inhibitors . These inhibitors are crucial for controlling pests and diseases in agriculture by targeting the chitin synthesis pathway, which is essential for the structural integrity of insects and fungi.
Material Science
In material science, this compound finds its application in the synthesis of receptors . These receptors can be used to create complex molecular structures that have potential applications in creating new materials with specific properties, such as increased strength or chemical resistance.
Pharmaceuticals
1-(2-Propynyloxy)naphthalene: plays a role in pharmaceuticals, especially in the synthesis of compounds via click chemistry . Click chemistry is a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of choice with specific biomolecules.
Agricultural Chemicals
The compound is also significant in the development of agricultural chemicals. It’s involved in the synthesis of various agrochemicals that protect crops from pests and diseases, thereby enhancing yield and quality .
Biotechnology
In biotechnology, 1-(2-Propynyloxy)naphthalene derivatives are explored for their binding affinity to DNA and RNA, which can be leveraged in gene therapy and molecular diagnostics . The ability to bind and interact with genetic material opens up possibilities for targeted drug delivery and precision medicine.
Chemical Engineering
Lastly, in chemical engineering, this chemical serves as a building block for the synthesis of more complex molecules . Its properties are exploited in process optimization, catalysis, and the development of sustainable chemical processes.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of various receptors , suggesting that it may interact with specific proteins or enzymes in the body.
Mode of Action
The exact mode of action of 1-(2-Propynyloxy)naphthalene is not well-documented. It’s possible that the compound interacts with its targets through covalent bonding, given its propynyloxy functional group. This group contains a triple bond, which could potentially react with amino acids in proteins, altering their structure and function .
Biochemical Pathways
It’s worth noting that naphthalene, a structurally similar compound, is known to be metabolized by various bacterial species through several pathways
Pharmacokinetics
Studies on naphthalene, a related compound, suggest that its metabolites are stable enough to travel through the circulation and impact the lung . This might also be the case for 1-(2-Propynyloxy)naphthalene, but more research is needed to confirm this.
Result of Action
Given its structural similarity to naphthalene, it’s possible that it might have similar effects, such as forming adducts with proteins, which could lead to toxicity . .
properties
IUPAC Name |
1-prop-2-ynoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUJYDFTMPTTLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171775 | |
Record name | Naphthalene, 1-(2-propynyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Propynyloxy)naphthalene | |
CAS RN |
18542-45-5 | |
Record name | 1-Naphthalenyl propargyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18542-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 1-(2-propynyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018542455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1-(2-propynyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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